Cas no 412033-08-0 (4-acetamidoquinoline-2-carboxylic acid)

4-acetamidoquinoline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-acetamidoquinoline-2-carboxylic acid
- 412033-08-0
- EN300-18797077
-
- Inchi: 1S/C12H10N2O3/c1-7(15)13-10-6-11(12(16)17)14-9-5-3-2-4-8(9)10/h2-6H,1H3,(H,16,17)(H,13,14,15)
- InChI Key: PQGUOCKNWRFJKA-UHFFFAOYSA-N
- SMILES: OC(C1=CC(=C2C=CC=CC2=N1)NC(C)=O)=O
Computed Properties
- Exact Mass: 230.06914219g/mol
- Monoisotopic Mass: 230.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 79.3Ų
4-acetamidoquinoline-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18797077-10.0g |
4-acetamidoquinoline-2-carboxylic acid |
412033-08-0 | 10g |
$3622.0 | 2023-05-24 | ||
Enamine | EN300-18797077-1.0g |
4-acetamidoquinoline-2-carboxylic acid |
412033-08-0 | 1g |
$842.0 | 2023-05-24 | ||
Enamine | EN300-18797077-0.5g |
4-acetamidoquinoline-2-carboxylic acid |
412033-08-0 | 0.5g |
$1111.0 | 2023-09-18 | ||
Enamine | EN300-18797077-5.0g |
4-acetamidoquinoline-2-carboxylic acid |
412033-08-0 | 5g |
$2443.0 | 2023-05-24 | ||
Enamine | EN300-18797077-0.1g |
4-acetamidoquinoline-2-carboxylic acid |
412033-08-0 | 0.1g |
$1019.0 | 2023-09-18 | ||
Enamine | EN300-18797077-10g |
4-acetamidoquinoline-2-carboxylic acid |
412033-08-0 | 10g |
$4974.0 | 2023-09-18 | ||
Enamine | EN300-18797077-5g |
4-acetamidoquinoline-2-carboxylic acid |
412033-08-0 | 5g |
$3355.0 | 2023-09-18 | ||
Enamine | EN300-18797077-2.5g |
4-acetamidoquinoline-2-carboxylic acid |
412033-08-0 | 2.5g |
$2268.0 | 2023-09-18 | ||
Enamine | EN300-18797077-0.05g |
4-acetamidoquinoline-2-carboxylic acid |
412033-08-0 | 0.05g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-18797077-0.25g |
4-acetamidoquinoline-2-carboxylic acid |
412033-08-0 | 0.25g |
$1065.0 | 2023-09-18 |
4-acetamidoquinoline-2-carboxylic acid Related Literature
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
Additional information on 4-acetamidoquinoline-2-carboxylic acid
Recent Advances in the Study of 4-Acetamidoquinoline-2-carboxylic Acid (CAS: 412033-08-0)
4-Acetamidoquinoline-2-carboxylic acid (CAS: 412033-08-0) is a quinoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. This research brief provides an overview of the latest findings related to this compound, focusing on its chemical properties, pharmacological effects, and recent advancements in its synthesis and application.
Recent studies have highlighted the role of 4-acetamidoquinoline-2-carboxylic acid as a versatile scaffold in the design of novel therapeutic agents. Its quinoline core, coupled with the acetamido and carboxylic acid functional groups, allows for diverse chemical modifications, making it a promising candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting bacterial growth by targeting key enzymes involved in bacterial metabolism. The study also revealed its low cytotoxicity to mammalian cells, suggesting a favorable safety profile for further development.
In addition to its antimicrobial properties, 4-acetamidoquinoline-2-carboxylic acid has shown potential in oncology research. A recent preclinical study investigated its ability to modulate signaling pathways involved in cancer cell proliferation and apoptosis. The results, published in Bioorganic & Medicinal Chemistry Letters, indicated that derivatives of this compound could selectively inhibit the growth of certain cancer cell lines, particularly those resistant to conventional chemotherapy. These findings underscore the need for further exploration of its mechanism of action and optimization of its chemical structure for enhanced potency and selectivity.
The synthesis of 4-acetamidoquinoline-2-carboxylic acid has also seen notable advancements. Traditional synthetic routes often involved multi-step procedures with low yields and poor scalability. However, a 2024 study in Organic Process Research & Development reported a novel, one-pot synthesis method that significantly improves yield and reduces production costs. This breakthrough is expected to facilitate larger-scale production and enable more extensive pharmacological evaluations of the compound and its derivatives.
Despite these promising developments, challenges remain in the clinical translation of 4-acetamidoquinoline-2-carboxylic acid. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and formulation optimization. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, 4-acetamidoquinoline-2-carboxylic acid (CAS: 412033-08-0) represents a promising scaffold for drug discovery, with demonstrated activities in antimicrobial and anticancer research. Recent advancements in its synthesis and biological evaluation have paved the way for further exploration and development. Future studies should focus on optimizing its pharmacological properties and elucidating its mechanisms of action to accelerate its transition from bench to bedside.
412033-08-0 (4-acetamidoquinoline-2-carboxylic acid) Related Products
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)



